3-Amino-1-(3,4-difluorophenyl)piperidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(3,4-difluorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-4-3-7(6-9(8)13)15-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTDUJSOBILYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one typically involves the reaction of 3,4-difluoroaniline with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
3-Amino-1-(3,4-difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-1-(3,4-difluorophenyl)piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Fluorophenyl-Substituted Piperidin-2-one Derivatives
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one (CID 64236226)
- Molecular Formula : C₁₁H₁₂F₂N₂O (identical to the target compound)
- Structural Differences : Fluorine atoms at positions 2 and 4 on the phenyl ring vs. 3 and 4 in the target compound.
- Physicochemical Properties: Predicted collision cross-section (CCS) for [M+H]+: 150.7 Ų (vs.
- Implications: The positional isomerism of fluorine atoms may alter electronic properties and binding affinity to biological targets.
(3S,5S)-3-Amino-5-(2,3-difluorophenyl)-1-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]piperidin-2-one
- Molecular Formula : C₁₄H₁₄F₅N₂O₂
- Structural Differences : Additional trifluoro-2-hydroxypropyl group at position 1 and 2,3-difluorophenyl at position 3. Stereochemistry (3S,5S,2S) is specified .
- Key Data :
- This compound is synthesized as a pharmaceutical intermediate, highlighting the role of fluorinated piperidin-2-ones in drug development.
Piperidin-2-one Derivatives with Varied Substituents
3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one (CID 64236451)
- Molecular Formula : C₁₃H₁₅F₃N₂O
- Structural Differences : A benzyl group with a 3-(trifluoromethyl) substituent replaces the 3,4-difluorophenyl group .
- Implications : The trifluoromethyl group significantly enhances lipophilicity (logP ~2.5 estimated), which may improve membrane permeability but reduce aqueous solubility.
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one (CAS 1404976-28-8)
Pyrrolidin-2-one and Other Heterocyclic Analogs
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7)
Biological Activity
3-Amino-1-(3,4-difluorophenyl)piperidin-2-one is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group and a 3,4-difluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 232.23 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group and fluorine atoms play crucial roles in binding to these targets, influencing the compound's pharmacological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and contributing to its biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
- Analgesic Effects : Preliminary studies suggest potential analgesic effects, warranting further investigation into its use for pain management.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
-
Cytotoxicity Studies :
- A study assessed the cytotoxic effects of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines (Table 1).
Compound Cell Line IC50 (µM) This compound FaDu (hypopharyngeal) 15 Reference Drug (Bleomycin) FaDu 20 - Mechanism Exploration :
- Pharmacological Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
